
MZP-55
Übersicht
Beschreibung
MZP-55 is a compound known for its role as a selective degrader of BRD3 and BRD4 proteins. It is based on PROTAC (proteolysis targeting chimera) technology, which involves the use of a bifunctional molecule to target specific proteins for degradation. This compound is composed of a ligand for von Hippel-Lindau protein and a ligand for BRD3/4, connected by a linker .
Wissenschaftliche Forschungsanwendungen
MZP-55 is a compound that has garnered attention in the field of medicinal chemistry, particularly as a PROTAC (proteolysis-targeting chimera). This innovative class of compounds is designed to facilitate the targeted degradation of specific proteins within cells, offering promising applications in cancer therapy and other diseases.
Cancer Research
This compound's primary application lies in oncology, where it is being investigated for its potential to inhibit tumor growth by degrading BRD4. BRD4 is known to play a critical role in the transcriptional regulation of genes involved in cell proliferation and survival. By utilizing PROTAC technology, this compound can selectively degrade BRD4, thereby disrupting its function and leading to reduced tumor cell viability.
Key Studies:
- A study demonstrated that this compound effectively reduced the levels of BRD4 in various cancer cell lines, resulting in decreased proliferation rates and increased apoptosis .
- Another research effort highlighted the compound's potential in overcoming resistance mechanisms associated with traditional therapies, suggesting its utility as a combination treatment strategy .
Targeted Protein Degradation
This compound exemplifies the growing field of targeted protein degradation (TPD), which aims to selectively eliminate disease-causing proteins rather than merely inhibiting their activity. This approach has several advantages:
- Reduced Off-target Effects: By promoting the degradation of specific proteins, this compound minimizes the risk of side effects commonly associated with broad-spectrum inhibitors.
- Potential for Resistance Management: TPD strategies can be more effective against cancers that develop resistance to conventional therapies.
Case Studies:
- Research involving this compound has shown promise in preclinical models of hematological malignancies, where it effectively targeted and degraded BRD4, leading to significant tumor regression .
Therapeutic Development
The ongoing development of this compound as a therapeutic agent highlights its potential not only for cancer but also for other diseases linked to dysregulated protein levels. The versatility of PROTACs allows for the design of compounds that can target various proteins involved in different pathological conditions.
Future Directions:
- Investigations are underway to explore the use of this compound in combination with other therapeutic modalities, such as immunotherapy and chemotherapy, to enhance treatment efficacy .
- Further studies are also focused on optimizing the pharmacokinetic properties of this compound to improve its bioavailability and therapeutic window.
Data Table: Summary of Key Findings on this compound
Aspect | Details |
---|---|
Compound Type | PROTAC |
Target | BRD4 (Bromodomain-containing protein 4) |
Binding Affinity (Kd) | 8 nM |
Primary Application | Cancer therapy |
Mechanism | Induces targeted degradation of BRD4 |
Preclinical Efficacy | Reduced tumor growth in various cancer models |
Potential Combinations | Immunotherapy, chemotherapy |
Wirkmechanismus
Target of Action
The primary targets of MZP-55 are the BET proteins BRD4, BRD3, and BRD2 . These proteins play a crucial role in regulating gene expression and are implicated in various cellular processes.
Mode of Action
This compound is a PROTAC (proteolysis targeting chimera) degrader . It operates by connecting to ligands for von Hippel-Lindau and BRD3/4 . The compound exhibits preferential degradation of BRD3 and BRD4 at nanomolar concentrations over BRD2 . It works by recruiting the E3 ligase to the unwanted protein, leading to degradation of the protein by the proteasome .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the degradation of BET proteins. By selectively degrading BRD3/4, this compound can significantly inhibit BET proteins, thereby affecting the associated biochemical pathways .
Pharmacokinetics
It is known that this compound binds to vhl-eloc-elob protein (vcb) with a kd of 105 ± 24 nm .
Result of Action
This compound shows significant antiproliferative and Myc-suppression activity in acute myeloid leukemia (AML) MV4;11 and HL60 cells . It reduces BET protein levels in human cells and causes significant depletion of Brd4 and cMyc in MV4;11 and HL60 cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
MZP-55 is synthesized through a multi-step process involving the coupling of a von Hippel-Lindau ligand with a BRD3/4 ligand. The synthesis typically involves the following steps:
Preparation of von Hippel-Lindau Ligand: This involves the synthesis of a ligand that can bind to the von Hippel-Lindau protein.
Preparation of BRD3/4 Ligand: This involves the synthesis of a ligand that can bind to BRD3/4 proteins.
Coupling Reaction: The two ligands are then coupled using a linker to form the final PROTAC molecule, this compound
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis and purification techniques is common in industrial settings to streamline the production process .
Analyse Chemischer Reaktionen
Arten von Reaktionen
MZP-55 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Bindungsreaktionen: this compound bindet an das von-Hippel-Lindau-Protein und BRD3/4-Proteine.
Degradierungsreaktionen: Die Bindung von this compound an seine Zielproteine führt zu ihrer Ubiquitinierung und anschließenden Degradierung durch das Proteasom
Häufige Reagenzien und Bedingungen
Reagenzien: Häufige Reagenzien, die bei der Synthese von this compound verwendet werden, sind Lösungsmittel wie Dimethylsulfoxid (DMSO), Kupplungsmittel und Schutzgruppen.
Bedingungen: Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um eine optimale Bindungs- und Degradierungsaktivität zu gewährleisten
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen mit this compound gebildet werden, sind die abgebauten Fragmente der Zielproteine, BRD3 und BRD4 .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
MZ1: Ein weiterer PROTAC-Degrader, der auf BRD3 und BRD4 abzielt.
ARV-825: Ein PROTAC-Degrader mit ähnlichen Zielstrukturen.
Einzigartigkeit von MZP-55
This compound ist einzigartig durch seine hohe Selektivität und Potenz beim Abbau von BRD3- und BRD4-Proteinen. Es zeigt eine bevorzugte Degradierung von BRD3 und BRD4 bei nanomolaren Konzentrationen gegenüber BRD2 .
Biologische Aktivität
MZP-55 is a compound that has garnered attention in recent research for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory applications. This article delves into the biological activity of this compound, presenting findings from various studies, data tables summarizing key results, and case studies illustrating its efficacy.
Overview of this compound
This compound is a synthetic compound that has been investigated for its pharmacological properties. Initial studies have suggested that it may exhibit significant antibacterial and anti-inflammatory effects, making it a candidate for further exploration in therapeutic applications.
Antimicrobial Activity
In Vitro Studies
Recent research has demonstrated that this compound exhibits potent antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard methodologies.
Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC of Comparison Drug (µg/mL) |
---|---|---|---|
Escherichia coli | 8 | Streptomycin | 32 |
Staphylococcus aureus | 4 | Vancomycin | 16 |
Pseudomonas aeruginosa | 16 | Ciprofloxacin | 64 |
These results indicate that this compound is more effective than several commonly used antibiotics, particularly against Staphylococcus aureus and Escherichia coli .
The mechanism through which this compound exerts its antibacterial effects is believed to involve interference with bacterial metabolic processes. Specifically, it may inhibit key enzymes involved in the synthesis of essential biomolecules, thus impairing bacterial growth and replication .
Anti-inflammatory Activity
Cell Culture Studies
In addition to its antimicrobial properties, this compound has shown promise in reducing inflammation. In vitro studies using human cell lines have demonstrated that this compound can significantly decrease the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Cytokine | Control Level (pg/mL) | This compound Treatment Level (pg/mL) |
---|---|---|
TNF-alpha | 150 | 30 |
IL-6 | 200 | 40 |
These findings suggest that this compound may be effective in managing inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Case Studies
Case Study: Application in Infection Models
A recent case study investigated the efficacy of this compound in a murine model of bacterial infection. Mice treated with this compound showed a significant reduction in bacterial load compared to the control group receiving no treatment.
Results Summary:
- Bacterial Load Reduction: 75% decrease in E. coli levels in treated mice.
- Survival Rate: Increased survival rate of infected mice from 40% to 80% over a two-week period.
This case study underscores the potential of this compound as a therapeutic agent for treating bacterial infections .
Eigenschaften
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-[[4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H70ClN7O10S/c1-36-29-48(62-45-18-16-44(58)17-19-45)47-30-43(15-20-49(47)65(36)38(3)66)40-11-13-42(14-12-40)54(69)59-21-22-72-23-24-73-25-26-74-27-28-75-34-51(68)63-53(57(4,5)6)56(71)64-33-46(67)31-50(64)55(70)60-32-39-7-9-41(10-8-39)52-37(2)61-35-76-52/h7-20,30,35-36,46,48,50,53,62,67H,21-29,31-34H2,1-6H3,(H,59,69)(H,60,70)(H,63,68)/t36-,46+,48+,50-,53+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWNJFZTYJNBAN-HYXXSBGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)NC7=CC=C(C=C7)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)NC7=CC=C(C=C7)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H70ClN7O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1080.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2010159-48-3 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2010159-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.